4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol
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Overview
Description
4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two pentyloxy groups and a phenyl group attached to an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol typically involves the reaction of pentyloxybenzene with a suitable ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(Pentyloxy)phenol: A simpler analog with a single pentyloxy group.
2-(4-Pentyloxyphenyl)ethenylphenol: A structurally related compound with similar functional groups.
Uniqueness
4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol is unique due to its dual pentyloxy groups and ethenyl linkage, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse reactivity and functionality compared to simpler analogs.
Properties
CAS No. |
138618-25-4 |
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Molecular Formula |
C24H32O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-pentoxy-2-[2-(4-pentoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C24H32O3/c1-3-5-7-17-26-22-13-10-20(11-14-22)9-12-21-19-23(15-16-24(21)25)27-18-8-6-4-2/h9-16,19,25H,3-8,17-18H2,1-2H3 |
InChI Key |
WLEWQHUXABABJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=CC2=C(C=CC(=C2)OCCCCC)O |
Origin of Product |
United States |
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